Introduction: A Fluorinated Building Block of Strategic Importance
Introduction: A Fluorinated Building Block of Strategic Importance
An In-Depth Technical Guide to 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate for Advanced Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its ability to enhance crucial pharmacokinetic properties. This guide focuses on 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate , a versatile chemical intermediate that combines the benefits of this fluorinated moiety with the reactive potential of an isothiocyanate handle. Its formal CAS number is 1000576-96-4 .[1]
This molecule is not merely a reagent but a strategic building block for researchers and scientists in drug development. The presence of the trifluoromethoxy group can significantly increase a molecule's lipophilicity and metabolic stability, which are critical for improving bioavailability and half-life.[2][3] The methyl group provides steric and electronic influence, while the isothiocyanate group offers a reliable and highly specific point of covalent attachment to biological targets or other synthetic intermediates. This guide provides a senior application scientist's perspective on the core properties, synthesis, reactivity, and strategic applications of this compound.
Physicochemical and Structural Data
A clear understanding of a compound's physical properties is the foundation for its effective use in synthesis and screening. The key data for 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate are summarized below.
| Property | Value | Source |
| CAS Number | 1000576-96-4 | [1] |
| Molecular Formula | C₉H₆F₃NOS | [1] |
| Molecular Weight | 233.21 g/mol | [1] |
| Synonyms | 1-isothiocyanato-2-methyl-4-(trifluoromethoxy)benzene | [1] |
| Storage Conditions | 2-8°C, Refrigerator | [1] |
Core Reactivity: The Isothiocyanate as an Electrophilic Hub
The synthetic utility of 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate is dominated by the reactivity of the isothiocyanate (–N=C=S) group. The central carbon atom of this moiety is highly electrophilic, making it an excellent target for a wide range of nucleophiles.[2] In the context of drug development and bioconjugation, its reaction with primary amines is of paramount importance.
This reaction proceeds via a nucleophilic addition mechanism where the amine's lone pair of electrons attacks the electrophilic carbon of the isothiocyanate.[4] This forms a stable and robust thiourea linkage, a common structural motif in many biologically active compounds. The reaction is typically efficient and proceeds under mild conditions, often requiring only a suitable solvent and, in some cases, a non-nucleophilic base to facilitate the reaction, especially with less reactive aromatic amines.[5][6] The pH can be a critical factor; for reactions with proteins, a pH of 8.5 to 9.5 is often optimal for modifying lysine residues.[5][7]
Protocol: Synthesis of 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate
The synthesis of aryl isothiocyanates is a well-established field, typically starting from the corresponding aniline. The following protocol is a robust, two-step, one-pot procedure adapted from modern methods utilizing a desulfurization reagent.[8] This approach avoids the use of highly toxic reagents like thiophosgene.
Starting Material: 2-Methyl-4-(trifluoromethoxy)aniline
Step 1: In Situ Formation of Dithiocarbamate Salt
-
Reactor Setup: To a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and an inert atmosphere (N₂ or Ar) inlet, add 2-Methyl-4-(trifluoromethoxy)aniline (1 equivalent).
-
Solvent and Base: Dissolve the aniline in a suitable aprotic solvent such as Dichloromethane (DCM) or Toluene. Add a tertiary amine base, such as Triethylamine (TEA) (2-3 equivalents).
-
CS₂ Addition: Cool the mixture to 0-5°C using an ice bath. Add carbon disulfide (CS₂) (1.5-2 equivalents) dropwise via the dropping funnel over 30-60 minutes. Causality: The base deprotonates the aniline, increasing its nucleophilicity to attack the carbon disulfide, forming the dithiocarbamate salt. The dropwise addition at low temperature controls the exothermic reaction.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours. The formation of the triethylammonium dithiocarbamate salt may be observed as a precipitate.
Step 2: Desulfurization to Form the Isothiocyanate
-
Reagent Addition: To the stirred suspension from Step 1, add a desulfurizing agent. A modern, effective choice is 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) (1 equivalent).[8] Alternatively, tosyl chloride can be used.[9]
-
Reaction Conditions: The reaction can be stirred at room temperature or gently heated (e.g., 40-50°C) to drive the conversion. Microwave-assisted synthesis can also significantly accelerate this step.[8] Causality: The desulfurizing agent activates the dithiocarbamate, facilitating the elimination of a sulfur equivalent and the formation of the stable –N=C=S bond.
-
Workup: Upon completion (monitored by TLC or LC-MS), dilute the reaction mixture with DCM and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) to yield the pure 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate.
Strategic Applications in Drug Discovery
The true value of 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate lies in its application as a strategic fragment for building complex, biologically active molecules.
-
Improving Pharmacokinetic Profiles: The trifluoromethoxy group is a bioisostere for other functional groups but possesses unique properties. It is highly lipophilic and strongly electron-withdrawing, which can enhance a drug candidate's ability to cross cellular membranes.[2] Crucially, the C-F bonds are exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation (e.g., by cytochrome P450 enzymes), thus increasing the compound's in vivo half-life.[3]
-
Scaffold for Novel Therapeutics: By reacting this isothiocyanate with various amine-containing molecules, a library of thiourea derivatives can be rapidly synthesized. This is a common strategy for generating novel compounds for high-throughput screening. The resulting thioureas are often investigated for a wide range of activities, including as potential anticancer, antimicrobial, and anti-inflammatory agents.[10] For instance, related trifluoromethyl-containing isothiocyanates and their thiourea derivatives have been investigated as promising inhibitors for breast cancer targets.[10]
-
Covalent Inhibitors and Probes: The isothiocyanate group can act as a mild electrophile capable of forming covalent bonds with nucleophilic residues (like lysine or cysteine) on a protein target.[11] This makes it a valuable warhead for designing targeted covalent inhibitors, which can offer increased potency and prolonged duration of action compared to non-covalent counterparts.
Conclusion
2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate is a powerful and versatile tool for the modern medicinal chemist. It provides a pre-packaged solution for introducing the pharmacokinetically favorable trifluoromethoxy group onto a scaffold, while the isothiocyanate functional group offers a reliable and specific handle for further synthetic elaboration or direct conjugation. Its strategic use enables the efficient creation of novel chemical entities with enhanced drug-like properties, making it an invaluable asset in the pipeline of therapeutic discovery and development.
References
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- Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol.
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Understanding the Applications of Phenyl Isothiocyanates in Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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General procedure for the synthesis of isothiocyanates - Rsc.org. [Link]
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Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. [Link]
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2-(Trifluoromethyl)phenyl isothiocyanate | C8H4F3NS | CID 737162 - PubChem. [Link]
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1000576-96-4| Chemical Name : 2-Methyl-4-(trifluoromethoxy)phenylisothiocyanate. [Link]
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4-(Trifluoromethoxy)phenyl isothiocyanate | C8H4F3NOS | CID 2777338 - PubChem. [Link]
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4-(Trifluoromethoxy)phenyl isothiocyanate Properties - EPA. [Link]
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Synthesis of 4-([18F]Fluoromethyl)phenyl Isothiocyanate and its Use in Labelling Oligonucleotides - ResearchGate. [Link]
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Preparation of phenyl isothiocyanate - PrepChem.com. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]
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MOLECULAR DOCKING ANALYSIS OF 4-TRIFLUOROMETHYL PHENYL THIOUREA AND 4-TRIFLUOROMETHYL PHENYL ISOTHIOCYANATE: PROMISING INHIBITORS FOR BREAST CANCER AND POTENTIAL THERAPEUTIC AGENTS | Request PDF - ResearchGate. [Link]
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